molecular formula C11H6F3NO2S B7813205 1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione

1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione

Cat. No.: B7813205
M. Wt: 273.23 g/mol
InChI Key: IGSWEPFRQCFSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione is an organic compound with the chemical formula C11H6F3NO2S. It is a pale yellow solid with a distinct aromatic odor. This compound is known for its high thermal and chemical stability, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione typically involves the reaction of a benzene derivative with a pyrrole derivative. One common method includes the halogenation of a benzene derivative followed by a nucleophilic substitution reaction with a pyrrole derivative. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and catalysts such as trifluoroacetic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in dichloromethane under reflux conditions.

Major Products Formed

Scientific Research Applications

1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]pyrrole-2,5-dione
  • 1-[4-(Methylsulfanyl)phenyl]pyrrole-2,5-dione
  • 1-[4-(Chlorosulfanyl)phenyl]pyrrole-2,5-dione

Uniqueness

1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione is unique due to the presence of the trifluoromethylsulfanyl group, which imparts high thermal and chemical stability. This makes it more suitable for applications requiring robust performance under extreme conditions compared to its analogs .

Properties

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSWEPFRQCFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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